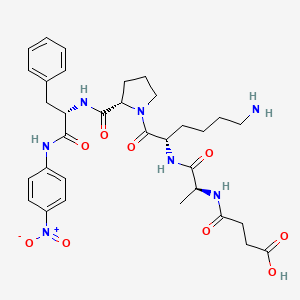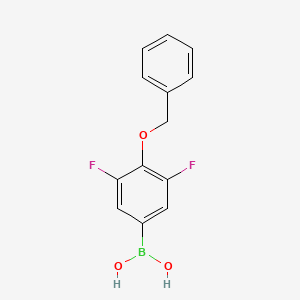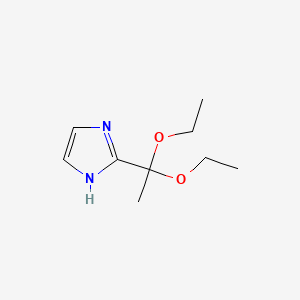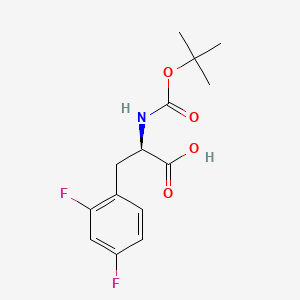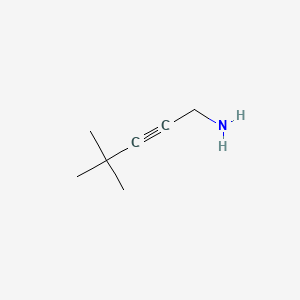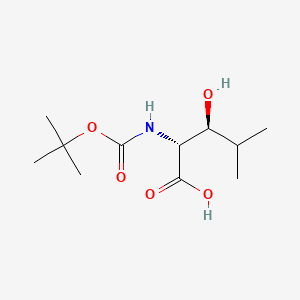
(R)-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(R)-(1,1/'-BINAPHTHYL-2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) is an organometallic compound that features a zirconium center coordinated to a biphenyl ligand, a dimethylcyclopentadienyl ligand, and a binaphthyl ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) typically involves the reaction of zirconium tetrachloride with the corresponding ligands under inert atmosphere conditions. The reaction is usually carried out in a solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the zirconium center.
Reduction: Reduction reactions may also be possible, depending on the specific ligands and reaction conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a zirconium oxide species, while substitution could result in a new organometallic complex with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: It could be used in the development of new materials with unique electronic or mechanical properties.
Biology and Medicine
Drug Development:
Industry
Manufacturing: Use in the production of high-performance materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) exerts its effects would involve the coordination of the zirconium center to various substrates, facilitating chemical transformations. The specific molecular targets and pathways would depend on the particular application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
Titanium Analogues: Compounds with titanium centers instead of zirconium.
Other Zirconium Complexes: Compounds with different ligands but similar zirconium coordination environments.
Uniqueness
The unique combination of biphenyl, dimethylcyclopentadienyl, and binaphthyl ligands in this compound may confer distinct reactivity and selectivity compared to other similar organometallic compounds.
Properties
CAS No. |
198491-04-2 |
|---|---|
Molecular Formula |
C46H38O2Zr |
Molecular Weight |
714.032 |
IUPAC Name |
1-(3,4-dimethylcyclopentyl)-2-[2-(3,4-dimethylcyclopentyl)phenyl]benzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;zirconium |
InChI |
InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI Key |
XBPZUGPFYBVAFK-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)
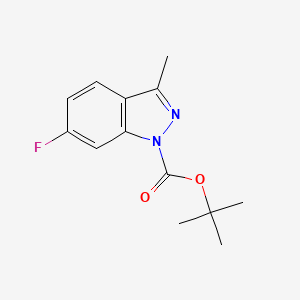
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)
![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)
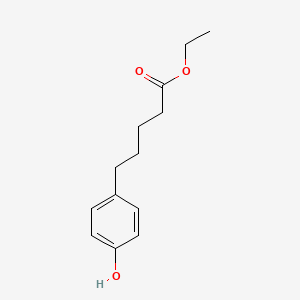
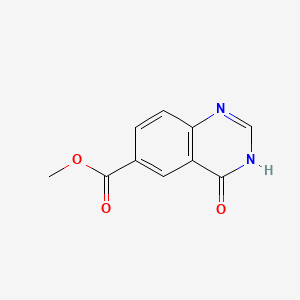
![[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B599966.png)
